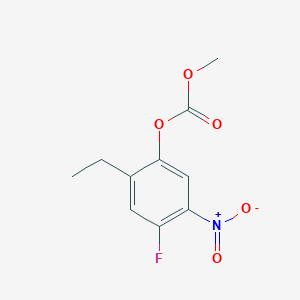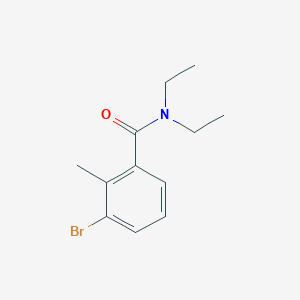
2,4-Dimethoxycyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxycyclohexanamine is an organic compound with the molecular formula C8H17NO2 It is a derivative of cyclohexylamine, where two methoxy groups are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxycyclohexanamine typically involves the reaction of cyclohexylamine with methoxy-containing reagents. One common method is the methylation of cyclohexylamine using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexylamines.
Aplicaciones Científicas De Investigación
2,4-Dimethoxycyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxycyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: The parent compound without methoxy groups.
2, 4-Dimethoxybenzylamine: A similar compound with a benzyl group instead of a cyclohexyl group.
4-Methoxycyclohexylamine: A derivative with only one methoxy group.
Uniqueness
2,4-Dimethoxycyclohexanamine is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,4-dimethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h6-8H,3-5,9H2,1-2H3 |
Clave InChI |
LEZYBMWXRYZCDH-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(C(C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B8440324.png)

![5'-chloro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B8440332.png)



![2-[[4-(2-Nitroethenyl)phenyl]methoxy]pyridine](/img/structure/B8440370.png)


![4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8440378.png)
